L-Seryl-L-tyrosylglycyl-L-methionyl-L-asparagine

Description

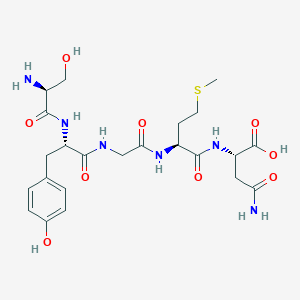

L-Seryl-L-tyrosylglycyl-L-methionyl-L-asparagine is a synthetic pentapeptide with the sequence Ser-Tyr-Gly-Met-Asn. Its molecular formula is C₂₃H₃₄N₆O₁₁S, and its molecular weight is approximately 570.62 g/mol (calculated by summing constituent amino acids and subtracting water molecules for peptide bonds). Key structural features include:

- Hydroxyl groups (Ser, Tyr) contributing to hydrophilicity.

- Sulfur-containing methionine residue, which may influence redox reactivity.

- Aromatic tyrosine and flexible glycine, impacting conformational dynamics.

Properties

CAS No. |

650597-54-9 |

|---|---|

Molecular Formula |

C23H34N6O9S |

Molecular Weight |

570.6 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C23H34N6O9S/c1-39-7-6-15(22(36)29-17(23(37)38)9-18(25)32)27-19(33)10-26-21(35)16(28-20(34)14(24)11-30)8-12-2-4-13(31)5-3-12/h2-5,14-17,30-31H,6-11,24H2,1H3,(H2,25,32)(H,26,35)(H,27,33)(H,28,34)(H,29,36)(H,37,38)/t14-,15-,16-,17-/m0/s1 |

InChI Key |

FAGJIPQAVUTARA-QAETUUGQSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most widely used method for synthesizing peptides like L-Seryl-L-tyrosylglycyl-L-methionyl-L-asparagine. This technique involves the following steps:

Resin Selection : Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids are typically anchored to a solid resin.

Amino Acid Coupling : Each amino acid is sequentially added to the growing peptide chain using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). This process ensures that the amino acids are added in the correct order to form the desired peptide sequence.

Deprotection : After each coupling step, the protecting groups are removed using trifluoroacetic acid (TFA).

Cleavage and Purification : Once the peptide chain is complete, the final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity levels.

Liquid-Phase Peptide Synthesis

Liquid-phase synthesis can also be employed for smaller peptides or when specific conditions are required that solid-phase methods cannot provide. This method typically involves:

Reagents : Similar coupling reagents as in SPPS are used, but reactions occur in solution rather than on a solid support.

Purification : Liquid-phase synthesis often requires extensive purification steps due to potential side reactions and incomplete reactions.

Enzymatic Synthesis

Enzymatic synthesis offers an alternative approach that can be more environmentally friendly compared to chemical synthesis. This method utilizes enzymes such as ligases or synthetases to catalyze peptide bond formation between amino acids.

L-Amino Acid Ligase : For example, L-amino acid ligase can facilitate the condensation of unprotected amino acids in an ATP-dependent manner, which is useful for synthesizing complex peptides without protecting groups.

Yield Optimization : Recent studies have shown that using engineered enzymes can significantly enhance yields and reduce by-products during the synthesis process.

Biotechnological Approaches

Biotechnological methods involve using recombinant DNA technology to produce peptides in microbial systems like Escherichia coli or yeast.

Gene Cloning : The gene encoding the desired peptide sequence can be cloned into an expression vector and transformed into a suitable host organism.

Protein Expression : The host cells express the peptide, which can then be harvested and purified from cell lysates.

Comparison of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High purity, good control over sequence | Time-consuming, requires specialized equipment |

| Liquid-Phase Peptide Synthesis | Simpler setup, suitable for small peptides | Lower yields, more purification needed |

| Enzymatic Synthesis | Eco-friendly, fewer side products | Requires specific conditions for enzyme activity |

| Biotechnological Approaches | High yields in suitable systems | Longer development time for expression systems |

Research Findings

Recent research has focused on optimizing these preparation methods to improve yield and reduce costs:

A study utilizing E. coli for enzymatic synthesis reported a yield increase of over 60% by optimizing substrate concentrations and reaction conditions.

Another study highlighted that using polyphosphate kinases in conjunction with asparagine synthetase improved ATP regeneration during enzymatic synthesis, facilitating higher yields of L-asparagine from L-aspartic acid.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-tyrosylglycyl-L-methionyl-L-asparagine can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds formed between cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Various reagents like NHS esters or carbodiimides can be used for functional group substitution.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiol groups from disulfide bonds.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Seryl-L-tyrosylglycyl-L-methionyl-L-asparagine has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

Industry: Utilized in the production of bioactive peptides for cosmetics and nutraceuticals.

Mechanism of Action

The mechanism of action of L-Seryl-L-tyrosylglycyl-L-methionyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Sequence Length and Residue Composition

Key Differences :

- The target compound’s shorter length reduces steric hindrance and may enhance solubility compared to longer peptides.

- Unlike ’s compound, the target lacks branched-chain residues (e.g., valine, leucine), which could affect hydrophobic interactions.

Physicochemical Properties

Functional Groups and Reactivity

Insights :

Hazard Classification

* Inferred from methionine and tyrosine residues, which correlate with irritation in .

Critical Notes:

- The target compound’s lack of aromatic amines or heavy metals (unlike some compounds ) reduces carcinogenic risk.

Comparative Bioactivity

While the target compound’s biological role is unspecified, analogs provide clues:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.